molecular formula C11H19IN2O B2490596 4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole CAS No. 1856042-06-2

4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole

Cat. No.: B2490596
CAS No.: 1856042-06-2
M. Wt: 322.19
InChI Key: KJPXMZZVKMRQND-UHFFFAOYSA-N
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Description

4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at position 4, an isobutoxymethyl group at position 5, and an isopropyl group at position 1.

Properties

IUPAC Name

4-iodo-5-(2-methylpropoxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-8(2)6-15-7-11-10(12)5-13-14(11)9(3)4/h5,8-9H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPXMZZVKMRQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=C(C=NN1C(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole can be achieved through a multistep process involving several key reactions. One common method involves the iodination of a pyrazole precursor. The process typically includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole depends on its specific interactions with molecular targets. The iodine atom and other functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require further experimental investigation to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole is unique due to its specific combination of functional groups, which can confer distinct reactivity and potential biological activity. The presence of the iodine atom allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery .

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